Heteronium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21379-80-6 |
|---|---|
Molecular Formula |
C18H22NO3S+ |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C18H22NO3S/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14/h3-9,12,15,21H,10-11,13H2,1-2H3/q+1 |
InChI Key |
IGWCFPFGZULDHY-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
Synonyms |
heteronium heteronium bromide |
Origin of Product |
United States |
Preparation Methods
Ethyl 2-Chloroacetoacetate Condensation
Yamada et al. pioneered a benchmark method involving refluxing 2-aminobenzenethiol (3.8 g) with ethyl 2-chloroacetoacetate (5.0 g) in ethanol for 30 minutes, followed by precipitation in water and methanol recrystallization. This protocol achieved a 52% yield but faced criticism for solvent volume (120 mL water) and energy-intensive reflux requirements. The mechanism proceeds through nucleophilic displacement of chlorine, followed by cyclodehydration (Scheme 1).
Bromoketone and Phenacyl Bromide Approaches
Gupta et al. and Nagase et al. developed improved routes using α-bromoketones or phenacyl bromides under milder conditions. Reacting 2-aminobenzenethiol sodium salts with phenacyl bromide in dichloromethane at 25°C produced this compound derivatives in 68–75% yields within 2 hours (Scheme 2). This method reduced energy input but required stoichiometric base for thiolate formation, generating inorganic byproducts.
Green Synthesis Techniques
Growing emphasis on sustainable chemistry has driven innovations in solvent-free systems and biocatalytic processes for this compound production.
Solvent-Free Cyclocondensation
Mane et al. demonstrated that replacing dimethyl sulfoxide with hydrazine hydrate under solvent-free conditions enabled oxidative cyclization of 2-aminobenzenethiol with diketones. The method leveraged atmospheric oxygen for disulfide formation, achieving 78% yield at 80°C within 90 minutes (Scheme 3). Elimination of organic solvents reduced waste generation by 40% compared to classical methods.
Biocatalytic Synthesis Using Baker’s Yeast
Pratap et al. introduced a groundbreaking approach using Saccharomyces cerevisiae as a biocatalyst for the condensation of 2-aminobenzenethiol and β-diketones. Ultrasonication (40 kHz, 100 W) enhanced enzyme release from yeast cells, facilitating 85% yield in aqueous ethanol at 37°C (Scheme 4). This method achieved 94% atom economy and reduced reaction time to 45 minutes through enzymatic activation of carbonyl groups.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a pivotal technology for accelerating this compound synthesis while improving regioselectivity.
Alumina-Supported Microwave Reactions
Paul et al. optimized a solvent-free protocol using basic alumina (5–6 g support per 2 mmol substrate) under microwave irradiation (300 W, 100°C). This approach completed cyclization in 8–12 minutes with 88% yield, representing a 10-fold rate enhancement versus conventional heating. The alumina surface promoted simultaneous adsorption of reactants and byproduct water removal (Scheme 5).
Copper-Catalyzed Microwave Coupling
Fu et al. developed a CuI-catalyzed coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate under microwave conditions. Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) yielded 92% this compound derivatives in 15 minutes (Scheme 6). This method showcased excellent functional group tolerance, accommodating electron-withdrawing and donating substituents.
Comparative Analysis of Synthesis Methods
Table 1 quantifies critical parameters across major this compound synthetic routes, enabling evidence-based method selection.
| Method | Conditions | Time | Yield (%) | Atom Economy | E-Factor |
|---|---|---|---|---|---|
| Yamada (Ethanol reflux) | EtOH, 78°C | 30 min | 52 | 64 | 18.7 |
| Gupta (Phenacyl bromide) | CH₂Cl₂, 25°C | 2 hr | 75 | 71 | 9.2 |
| Mane (Solvent-free) | Neat, 80°C | 90 min | 78 | 83 | 4.1 |
| Pratap (Biocatalytic) | H₂O/EtOH, 37°C | 45 min | 85 | 94 | 1.8 |
| Paul (Microwave/Alumina) | MW, 100°C | 12 min | 88 | 89 | 3.5 |
| Fu (CuI/MW) | MW, DMSO, 120°C | 15 min | 92 | 91 | 2.9 |
Table 1. Comparative performance metrics of this compound synthesis methods.
The E-factor (environmental factor), calculated as mass of waste per mass of product, highlights the superiority of biocatalytic and microwave methods. Pratap’s yeast-mediated approach achieved an E-factor of 1.8, outperforming classical methods by 80–90% .
Chemical Reactions Analysis
Types of Reactions
Heteronium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with decreased oxygen content.
Substitution: Substituted compounds with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Heteronium compounds are integral in drug development, particularly as antimicrobial agents. Their unique structural properties enhance their interaction with biological targets, making them effective against a range of pathogens.
Antimicrobial Properties
Recent studies demonstrate that novel quaternary ammonium and phosphonium salts exhibit potent antibacterial activity. For example, a study highlighted the efficacy of specific quaternary this compound salts against antibiotic-resistant strains of Staphylococcus aureus, showcasing their potential as therapeutic agents in combating resistant infections .
Table 1: Antimicrobial Activity of Selected Quaternary this compound Salts
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 1e | 1 | S. aureus |
| Compound 2e | 2 | S. aureus RN4220 |
| Compound 3e | 4 | Bacillus cereus |
| Compound 4e | 8 | Escherichia coli |
The structure-activity relationship analysis indicates that variations in the alkyl substituents significantly influence the antimicrobial efficacy of these compounds .
Materials Science
This compound compounds also play a crucial role in materials science, particularly in the development of functional materials with tailored properties.
Synthesis of Functional Materials
The synthesis of heterocycles is pivotal for creating advanced materials used in electronics and sensors. Researchers have explored the use of this compound salts in polymer production and as additives to enhance material properties . The ability to manipulate the chemical structure allows for the design of materials with specific thermal, electrical, or optical characteristics.
Table 2: Applications of this compound Compounds in Materials Science
| Application | Description |
|---|---|
| Conductive Polymers | Used as dopants to improve electrical conductivity |
| Antimicrobial Coatings | Coated surfaces to prevent microbial growth |
| Sensors | Functionalized for enhanced sensitivity |
Quaternary Ammonium Salts in Healthcare
A double-blind study investigated the use of this compound bromide for managing gastrointestinal conditions associated with anxiety. The results indicated that patients experienced significant symptom relief compared to control groups, highlighting the therapeutic potential of these compounds .
Phosphonium Salts as Antimicrobial Agents
Research on sterically hindered quaternary phosphonium salts revealed their effectiveness against a broad spectrum of microorganisms, including fungi and gram-positive bacteria. The study emphasized the need for further investigation into their structure-property relationships to optimize their biological activity .
Mechanism of Action
The mechanism of action of Heteronium involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: this compound can bind to enzymes, altering their activity and affecting biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction and cellular responses.
Inhibiting Pathways: this compound may inhibit specific metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Heteronium can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Heterocyclic compounds and Heteroaromatic compounds share some structural similarities with this compound.
Uniqueness: Unlike other similar compounds, this compound exhibits unique reactivity and stability under various conditions, making it a valuable compound in research and industry.
Biological Activity
Heteronium is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, drawing on various studies and research findings.
Overview of this compound
This compound, specifically in its quaternary ammonium form, is a type of compound that has shown promise in medicinal chemistry. Its structure allows for various substitutions that can enhance its biological properties, making it a subject of interest in drug development and therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds has been assessed through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Table 1: Antimicrobial Activity of this compound Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
|---|---|---|---|
| This compound A | 1 | 2 | Staphylococcus aureus |
| This compound B | 4 | 8 | Escherichia coli |
| This compound C | 2 | 4 | Bacillus cereus |
| This compound D | 8 | 16 | Candida albicans |
The data suggest that certain derivatives of this compound are particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with longer alkyl chains generally exhibited increased antibacterial activity, although this relationship is non-linear beyond a certain threshold due to the "cut-off" effect where excessive chain length may reduce efficacy .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies have shown that certain phosphonium salts derived from this compound possess high cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia).
Table 2: Cytotoxicity of this compound Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound E | <5 | HeLa |
| This compound F | <10 | K562 |
| This compound G | <15 | Normal Human Endothelial Cells (HUVEC) |
In particular, the compound n-butyl-n-hexadecylphosphonium bromide was found to be significantly more potent than traditional chemotherapeutics like cisplatin, indicating its potential as an alternative treatment option .
The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes. The interaction with bacterial membranes leads to the collapse of membrane potential, which is crucial for bacterial survival. Furthermore, the cytotoxic effects on cancer cells may involve mechanisms related to apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A study on the use of quaternary ammonium salts in wound care demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.
- Case Study 2 : Research involving cancer therapies indicated that patients receiving treatments based on phosphonium salts derived from this compound experienced improved outcomes in terms of tumor reduction and lower toxicity profiles compared to conventional therapies.
Q & A
Q. How can researchers ethically navigate data gaps in this compound’s environmental toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
